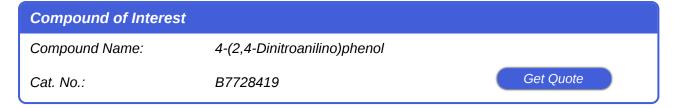


Spectroscopic Profile of 4-(2,4-Dinitroanilino)phenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-(2,4-Dinitroanilino)phenol**, a reddish-brown solid with applications as a dye and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in a research and development setting.

Spectral Data Summary

The spectral data for **4-(2,4-Dinitroanilino)phenol** is summarized in the following tables. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra were not publicly available in detail, the expected chemical shifts are presented based on the known effects of the substituent groups on the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for **4-(2,4-Dinitroanilino)phenol**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2', H-6'	6.8 - 7.2	Doublet	8.0 - 9.0
H-3', H-5'	7.0 - 7.4	Doublet	8.0 - 9.0
H-3	8.8 - 9.2	Doublet	~2.5
H-5	8.1 - 8.5	Doublet of Doublets	~9.0, ~2.5
H-6	7.0 - 7.4	Doublet	~9.0
-ОН	9.0 - 10.0	Broad Singlet	N/A
-NH-	9.5 - 10.5	Broad Singlet	N/A

Table 2: Predicted ¹³C NMR Spectral Data for 4-(2,4-Dinitroanilino)phenol

Carbon	Chemical Shift (δ, ppm)
C-1' (C-OH)	150 - 158
C-2', C-6'	115 - 120
C-3', C-5'	125 - 130
C-4' (C-N)	135 - 142
C-1 (C-N)	145 - 150
C-2 (C-NO ₂)	138 - 145
C-3	118 - 123
C-4 (C-NO ₂)	133 - 138
C-5	128 - 133
C-6	120 - 125

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below is consistent with spectra obtained using the KBr-Pellet technique.[1]

Table 3: FT-IR Spectral Data for 4-(2,4-Dinitroanilino)phenol

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300 - 3500	O-H (Phenol)	Stretching
3250 - 3400	N-H (Amine)	Stretching
1580 - 1620	C=C (Aromatic)	Stretching
1500 - 1550	N-O (Nitro)	Asymmetric Stretching
1330 - 1370	N-O (Nitro)	Symmetric Stretching
1200 - 1300	C-O (Phenol)	Stretching
1100 - 1200	C-N (Amine)	Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like **4-(2,4-Dinitroanilino)phenol**.

Table 4: UV-Vis Spectral Data for 4-(2,4-Dinitroanilino)phenol

λmax (nm)	Solvent	Electronic Transition
~260	Methanol/Ethanol	π → π
~350-400	Methanol/Ethanol	n → π / Intramolecular Charge Transfer

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented above.



NMR Spectroscopy

Sample Preparation:

- A 5-10 mg sample of 4-(2,4-Dinitroanilino)phenol is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00 \text{ ppm}$).

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (signal-to-noise dependent).
 - Relaxation delay: 1-2 seconds.
- 13C NMR:
 - Pulse seguence: Proton-decoupled pulse seguence.
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:



- Approximately 1-2 mg of dry 4-(2,4-Dinitroanilino)phenol is placed in an agate mortar.
- Around 100-200 mg of spectroscopic grade potassium bromide (KBr) powder is added to the mortar.
- The mixture is thoroughly ground to a fine, homogeneous powder.
- A portion of the powder is transferred to a pellet die.
- The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Measurement Mode: Transmission.
- Spectral Range: 4000 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

- A stock solution of 4-(2,4-Dinitroanilino)phenol is prepared by dissolving a known mass of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask.
- A series of dilutions are prepared from the stock solution to obtain concentrations that result
 in absorbance values within the linear range of the instrument (typically 0.1 1.0).

Instrumentation and Data Acquisition:

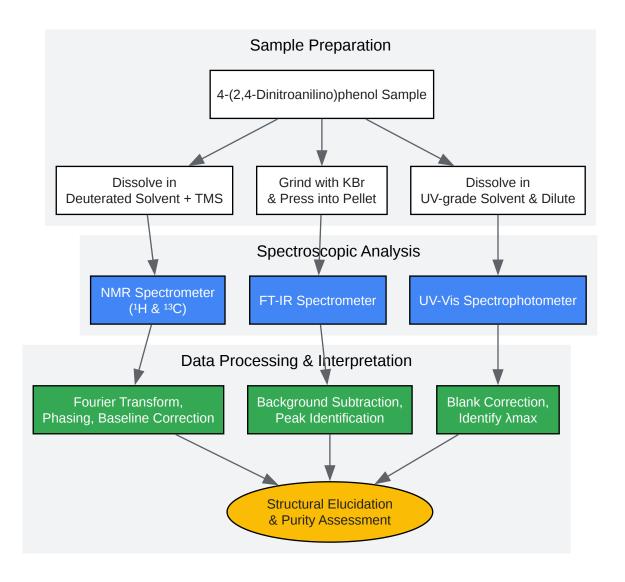
Spectrometer: A double-beam UV-Vis spectrophotometer.



- Scan Range: 200 800 nm.
- Cuvette: 1 cm path length quartz cuvettes are used.
- Blank: The pure solvent is used as a blank to zero the absorbance.
- Measurement: The absorbance spectrum of each diluted sample is recorded. The wavelength of maximum absorbance (λmax) is determined.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-(2,4-Dinitroanilino)phenol**.





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References

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